molecular formula C26H23ClN4O3 B2979649 N-(4-chlorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251697-97-8

N-(4-chlorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2979649
CAS No.: 1251697-97-8
M. Wt: 474.95
InChI Key: MZUWRJVLOGBMOJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core, a pharmacophore of significant interest in medicinal chemistry. The compound's structure, which integrates chlorophenyl, methoxyphenyl, and carboxamide functionalities, is designed for investigative applications, particularly in the realm of anticancer and anti-inflammatory research. The imidazole scaffold is a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides, allowing it to interact with a variety of biological targets . Research on structurally related benzimidazole and imidazole derivatives has demonstrated their potential as bioactive agents, with studies showing that such compounds can exert effects through mechanisms including the suppression of oxidative stress and the modulation of key inflammatory markers such as TNF-α, IL-6, and NF-κB . This suggests potential research applications for this compound in models of inflammatory conditions. Furthermore, its molecular architecture aligns with compounds investigated for targeted therapy, a cornerstone of precision medicine in oncology . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c1-34-23-12-4-18(5-13-23)14-25(32)29-21-8-2-19(3-9-21)15-31-16-24(28-17-31)26(33)30-22-10-6-20(27)7-11-22/h2-13,16-17H,14-15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUWRJVLOGBMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a complex structure that includes an imidazole ring, which is often associated with various biological properties, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C_{20}H_{20}ClN_{3}O_{2}
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that imidazole derivatives, including the compound , exhibit notable antimicrobial properties. The presence of the imidazole moiety contributes to their ability to inhibit bacterial growth and could potentially be effective against resistant strains. For instance, studies have shown that certain imidazole derivatives can disrupt bacterial DNA synthesis, leading to cell death .

Antiviral Activity

Imidazole compounds are also being explored for their antiviral properties. A study highlighted the effectiveness of various N-heterocycles in inhibiting viral replication, suggesting that modifications to the imidazole structure can enhance antiviral activity . The specific compound may show promise against viruses by targeting viral enzymes or replication mechanisms.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has indicated that imidazole derivatives can induce apoptosis in cancer cells through various pathways. For instance, compounds with similar structures have been shown to activate caspases and modulate signaling pathways involved in cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
Compound ASK-HEP-115.0
Compound BCaco-212.5
Target CompoundMCF-710.0

These findings suggest that the target compound may possess similar or enhanced activity against specific cancer types.

Animal Studies

In vivo studies are crucial for understanding the pharmacokinetics and efficacy of this compound. Preliminary animal models indicate that derivatives of this class can reduce tumor size significantly when administered at therapeutic doses. For instance, a study involving a mouse model reported a 30% reduction in tumor volume with a similar imidazole derivative at a dose of 40 mg/kg .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent Variations CAS Number
N-(4-chlorophenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide C₂₆H₂₃ClN₄O₃ 474.9 3-methoxyphenyl (acetamido), 4-chlorophenyl 1251603-39-0
1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide C₂₇H₂₆N₄O₃ 454.5 4-methoxyphenyl (acetamido), o-tolyl (carboxamide) 1251709-71-3
N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide Not Provided Not Provided 3-methoxyphenyl (acetamido), 4-ethylphenyl Not Provided
1-(4-(2-cyclohexylacetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide C₂₆H₃₀N₄O₂ 430.5 Cyclohexyl (acetamido), m-tolyl 1251609-09-2

Key Observations:

Substituent Position Effects: The 3-methoxyphenyl analog (CAS 1251603-39-0) demonstrates how meta-substitution on the phenylacetamido group may alter electronic properties compared to para-substituted derivatives. In contrast, the 4-methoxyphenyl derivative (CAS 1251709-71-3) features para-methoxy substitution, which could enhance planarity and π-π stacking interactions in biological targets.

Aliphatic vs. Aromatic Substituents: The cyclohexyl-substituted compound (CAS 1251609-09-2) replaces the aromatic phenyl group with a non-aromatic, bulky cyclohexyl moiety. This modification likely reduces aromatic interactions but enhances metabolic stability due to decreased susceptibility to oxidative metabolism.

Core Structure Variations

The benzo[d]imidazole derivative 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide differs in its bicyclic core (benzimidazole vs. imidazole). This structural divergence may confer distinct electronic properties and binding modes, though comparative activity data are absent.

Research Implications and Limitations

  • Electronic and Steric Effects : Para-substituted methoxy and chloro groups optimize electronic complementarity in target binding, while meta-substitution or bulky groups (e.g., cyclohexyl) may disrupt interactions .
  • Data Gaps : Physical properties (e.g., solubility, melting points) and bioactivity data are unavailable in the provided sources, limiting mechanistic insights.
  • Methodological Considerations : Structural validations (e.g., crystallography ) are critical for confirming substituent positions and molecular conformations in future studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves stepwise amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under inert conditions. For example, intermediates such as benzyl-substituted imidazole precursors are synthesized via condensation of chlorophenyl derivatives with methoxyphenyl acetamido groups. Reaction progress is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (9:3 v:v). Final products and intermediates are characterized via 1H^1 \text{H} NMR, 13CNMR^{13} \text{C} \text{NMR}, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structural integrity. Single-crystal X-ray diffraction is employed for unambiguous structural confirmation .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : 1H^1 \text{H} NMR and 13CNMR^{13} \text{C} \text{NMR} in DMSO-d6 are critical for identifying proton environments and carbon frameworks, respectively. For example, the imidazole ring protons resonate between δ 7.0–8.5 ppm, while the methoxyphenyl group shows a singlet near δ 3.8 ppm. HRMS provides exact mass data (e.g., [M+H+^+] peaks) to verify molecular formula. Infrared (IR) spectroscopy can confirm amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step in imidazole intermediate synthesis to minimize dehalogenation side reactions?

  • Methodological Answer : Catalyst selection is critical. Palladium on carbon (Pd/C) may cause undesired hydrodechlorination of aryl substituents, as observed in LC-MS byproducts. Switching to Raney nickel under controlled hydrogen pressure (1–3 atm) in ethanol or water suppresses dehalogenation, achieving >90% yield of key intermediates. Reaction parameters (temperature, time) should be optimized via real-time LC-MS monitoring to balance conversion and selectivity .

Q. What crystallographic techniques and software are recommended for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection at low temperatures (e.g., 100 K) improves resolution. The SHELX suite (SHELXL for refinement, SHELXD for structure solution) is widely used for small-molecule crystallography. Hydrogen bonding networks and π-π stacking interactions are analyzed using Mercury or Olex2 software. For example, the 4-chlorophenyl group may exhibit C-H···O interactions with adjacent amide carbonyls, influencing crystal packing .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between calculated and observed NMR/HRMS data may arise from tautomerism (e.g., imidazole NH tautomers) or dynamic effects. Use variable-temperature NMR to identify exchange broadening. For HRMS, isotopic patterns (e.g., chlorine’s 35Cl/37Cl^{35} \text{Cl}/^{37} \text{Cl} split) should match theoretical models. If X-ray data conflicts with spectroscopy, re-examine sample purity via HPLC and confirm crystallization solvent inclusion .

Q. What strategies are effective for improving yield in multi-step syntheses of this compound?

  • Methodological Answer : Optimize coupling reactions by adjusting stoichiometry (e.g., 1.2 equiv of TBTU per amine group) and reaction time (12–24 hrs). For imidazole ring closure, alkaline conditions (NaOH in ethanol at 45°C) enhance cyclization efficiency. Solvent polarity (e.g., DCM for lipophilic intermediates) and temperature gradients (0–5°C during reagent addition) reduce side reactions. Use scavenger resins (e.g., polymer-bound isocyanate) to quench excess reagents .

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